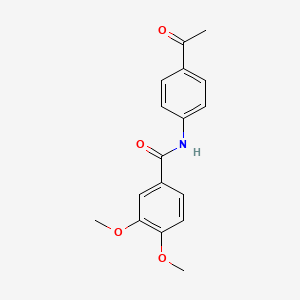

N-(4-acetylphenyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-3,4-dimethoxybenzamide (APDMB) is a synthetic organic compound belonging to the class of amides. It is a white, crystalline solid that is soluble in organic solvents. APDMB has been the focus of extensive research due to its potential applications in various fields, including pharmaceuticals, biochemistry, and medical research.

Applications De Recherche Scientifique

Pharmacological Applications

Research on various N-substituted benzamides and acetamides has revealed their significance in developing novel synthetic opioids for medical use and understanding their mechanism of action in the human body. These studies underline the importance of such compounds in designing new therapeutic agents with potential applications in pain management, addiction treatment, and psychotherapeutic interventions (Sharma et al., 2018).

Environmental Science

The degradation and environmental fate of organic compounds, including pharmaceuticals like acetaminophen, have been extensively studied. These investigations contribute to our understanding of the environmental impact and risks associated with the use and disposal of chemical compounds. Advanced oxidation processes (AOPs) are explored as effective methods for removing recalcitrant compounds from water, highlighting the importance of chemical research in environmental protection and sustainability (Qutob et al., 2022).

Materials Science

Research on brominated flame retardants, including their occurrence in indoor environments and potential health impacts, demonstrates the relevance of chemical research in materials science. These studies aim to improve the safety and environmental compatibility of materials used in consumer goods, emphasizing the need for ongoing research into safer chemical alternatives and their environmental implications (Zuiderveen et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body

Mode of Action

The exact mode of action of N-(4-acetylphenyl)-3,4-dimethoxybenzamide is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other benzamide derivatives . These interactions could lead to changes in the activity of the target proteins or enzymes, potentially influencing various biological processes.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions could include changes in cellular function, gene expression, and overall physiological responses.

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . These properties could influence the bioavailability of the compound, affecting its overall efficacy and potential side effects.

Result of Action

Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, including cell signaling, gene expression, and metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-3,4-dimethoxybenzamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-4-7-14(8-5-12)18-17(20)13-6-9-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXLIFKDYYPZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2770895.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)

![N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2770902.png)

![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)

![N-cyclopentyl-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2770904.png)

![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)